molecular formula C10H13F3N4 B1408371 1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-3-amine CAS No. 1955530-67-2

1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-3-amine

Cat. No. B1408371
CAS RN: 1955530-67-2
M. Wt: 246.23 g/mol
InChI Key: JVCFEKNNJLKQIA-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Scientific Research Applications

G Protein-Coupled Receptor Agonists

A study highlighted the design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives as GPR119 agonists. These compounds showed enhanced agonist activity and an improved human ether-à-go-go-related gene (hERG) inhibition profile, indicating potential applications in diabetes treatment through augmented insulin secretion and glucose level reduction in diabetic models (Kubo et al., 2021).

Antimicrobial Activities

Research on the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones explored their antibacterial activity. The study showcases the potential of these compounds in addressing microbial resistance through novel structural modifications (Merugu, Ramesh, & Sreenivasulu, 2010).

Antineoplastic Agents

Another study focused on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. The findings contribute to understanding the metabolic pathways of Flumatinib, emphasizing the role of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-3-amine derivatives in cancer treatment (Gong et al., 2010).

Synthesis of Novel Compounds

The unexpected formation of trifluoromethylated pyrido[2,3-d]pyrimidine derivatives through a one-pot, multi-component reaction (MCRs) demonstrates the chemical versatility and potential for creating novel molecules with unique properties. This synthesis pathway offers insights into creating new compounds for further biological evaluation (Wang et al., 2017).

Pharmacokinetics

A study on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase inhibitor in rat, dog, and human models provided critical data on the disposition of novel therapeutic agents. Understanding these pharmacokinetic profiles is essential for drug development and safety evaluation (Sharma et al., 2012).

properties

IUPAC Name

1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N4/c11-10(12,13)8-4-9(16-6-15-8)17-3-1-2-7(14)5-17/h4,6-7H,1-3,5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCFEKNNJLKQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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